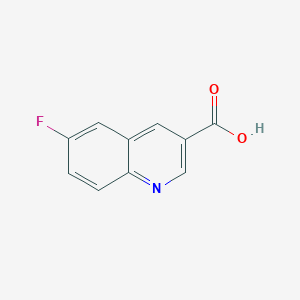

6-Fluoroquinoline-3-carboxylic acid

Übersicht

Beschreibung

6-Fluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C10H6FNO2 and a molecular weight of 191.16 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-3-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the quinoline ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

- Oxidation products include quinoline-3-carboxylic acid derivatives.

- Reduction products include quinoline-3-methanol or quinoline-3-carbaldehyde.

- Substitution products vary depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

6-Fluoroquinoline-3-carboxylic acid belongs to the fluoroquinolone class of antibiotics, which are widely used to treat bacterial infections. These compounds exhibit excellent activity against Gram-negative bacteria and moderate efficacy against Gram-positive bacteria . The mechanism involves the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication, thus preventing bacterial growth and proliferation .

Table 1: Antibacterial Activity of Fluoroquinolones

| Compound | Activity Against Gram-negative | Activity Against Gram-positive |

|---|---|---|

| This compound | High | Moderate |

| Ciprofloxacin | High | Moderate |

| Levofloxacin | High | High |

Synthesis of Derivatives

Research has focused on modifying the structure of this compound to enhance its antibacterial properties and reduce resistance. A notable study demonstrated a green synthesis method using a catalyst, which led to high yields of various fluoroquinolone derivatives with improved efficacy against resistant strains .

Case Study: Green Synthesis Method

- Catalyst Used : Keplerate-type giant-ball nanoporous isopolyoxomolybdate.

- Conditions : Refluxing water with optimized catalyst amounts.

- Yield : Up to 97% in short reaction times (30 minutes).

This method emphasizes environmentally friendly practices in pharmaceutical synthesis, aligning with current trends towards sustainable chemistry.

Potential Anti-Cancer and Anti-HIV Activities

Emerging research indicates that some fluoroquinolones, including derivatives of this compound, may possess anticancer and anti-HIV activities. While the primary focus has been on their antibacterial effects, initial findings suggest that these compounds could inhibit cancer cell proliferation and exhibit activity against HIV .

Analytical Applications

In addition to its medicinal uses, this compound serves as a valuable reagent in analytical chemistry. It can be utilized in various assays to detect and quantify biological molecules due to its fluorescent properties. Analytical methods such as HPLC (High Performance Liquid Chromatography) have been employed to analyze the compound's stability and concentration in biological samples .

Wirkmechanismus

The primary mechanism of action of 6-Fluoroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to bacterial cell death . This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to other drugs .

Vergleich Mit ähnlichen Verbindungen

- 7-Fluoroquinoline-3-carboxylic acid

- 8-Fluoroquinoline-3-carboxylic acid

- 8-Fluoroquinoline-2-carboxylic acid

Comparison: 6-Fluoroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in inhibiting bacterial enzymes and has a broader spectrum of activity .

Biologische Aktivität

6-Fluoroquinoline-3-carboxylic acid, a member of the fluoroquinolone family, has garnered significant interest due to its diverse biological activities, particularly its antimicrobial properties. This compound is characterized by a fluorine atom at the sixth position and a carboxylic acid group at the third position of the quinoline ring, contributing to its pharmacological profile.

- Molecular Formula : C_10H_6FNO_2

- Molecular Weight : Approximately 191.16 g/mol

- Structure : The structural features of this compound enhance its interaction with biological targets, particularly enzymes involved in DNA replication.

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By binding to these targets, the compound disrupts the normal process of DNA supercoiling, leading to bacterial cell death .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) have been documented across various studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.4 |

| Klebsiella pneumoniae | 3.1 |

| Bacillus cereus | 3.1 |

| Candida albicans | >100 |

These findings suggest that while the compound is highly effective against certain bacterial strains, its antifungal activity remains limited .

Case Studies and Research Findings

- Antibacterial Efficacy : In a study evaluating various derivatives of fluoroquinolones, this compound demonstrated potent in vitro antibacterial activity with an ED50 against E. coli ranging from 50 to 160 mg/kg in mouse models .

- Modification Studies : Structural modifications at the C-3 carboxylic acid position have shown promise in enhancing the biological activity of fluoroquinolone derivatives. For instance, hybridization with different heterocycles has been explored to improve pharmacokinetic properties and broaden the spectrum of activity against resistant strains .

- Resistance Mechanisms : Despite its efficacy, fluoroquinolones, including this compound, face challenges due to emerging resistance mechanisms in bacteria. Studies have indicated that modifications to the molecular structure can mitigate resistance development by enhancing binding affinity to target enzymes .

Potential Applications

The biological activity of this compound extends beyond antibacterial applications:

Eigenschaften

IUPAC Name |

6-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTBLZIAYMSIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588889 | |

| Record name | 6-Fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116293-90-4 | |

| Record name | 6-Fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 6-fluoroquinoline-3-carboxylic acid derivatives impact their antibacterial activity?

A1: The structure of this compound derivatives significantly influences their antibacterial activity. Research has shown that:

- Substitutions at the C-7 position: Incorporating piperazinyl (g), 3-aminopyrrolidinyl (a), 3-(aminomethyl)pyrrolidinyl (b), and alkylated 3-(aminomethyl)pyrrolidinyl (c-f) at the C-7 position of the quinolone ring system significantly impacted the in vitro activity against Gram-negative bacteria. The order of potency enhancement was a > b > g > c-f. []

- Substitutions at the C-8 position: Modifying the C-8 position with fluorine, chlorine, or replacing the benzene ring with a naphthyridine ring enhanced activity compared to an unsubstituted C-8 position. This enhancement followed the order: F > Cl > naphthyridine > H. Interestingly, introducing an amino or nitro group at C-8 decreased activity. []

Q2: What is the significance of the cyclopropyl group at the N-1 position in this compound derivatives?

A: The presence of a cyclopropyl group at the N-1 position plays a crucial role in the antibacterial activity of this compound derivatives. [, ] Studies show that compounds containing this moiety generally exhibit enhanced in vitro potency compared to those with an ethyl group at the N-1 position, particularly when combined with a 5-methyl substitution. [] This suggests a synergistic effect between the N-1 cyclopropyl group and the C-5 methyl substitution in enhancing antibacterial activity.

Q3: Are there any known intermediates in the synthesis of this compound derivatives that are particularly useful?

A: Yes, a key intermediate in the synthesis of potent antibacterial this compound derivatives is a 5-amino-1-cycloalkyl-1,4-dihydro-4-oxo-6-fluoroquinoline-3-carboxylic acid derivative. [] This intermediate can be synthesized from a series of reactions starting with a malonic acid half ester and 2-nitro-3,4,5,6-tetrafluorobenzoyl chloride. This intermediate is particularly versatile and can be further modified to introduce various substituents at different positions of the quinolone ring, ultimately leading to the creation of diverse and potent antibacterial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.